Propanidid
Overview
Description
Propanidid is an ultra short-acting phenylacetate general anesthetic. It was originally introduced by Bayer in 1963 but was withdrawn shortly afterwards due to anaphylactic reactions
Mechanism of Action
Target of Action
Propanidid is an ultra short-acting phenylacetate general anesthetic . It primarily targets the γ-aminobutyric acid A (GABA A) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
It is believed to potentiate the activity of gaba a receptors . This potentiation increases chloride ion conductance, resulting in inhibitory post-synaptic currents and ultimately inhibition of neuronal activity .
Biochemical Pathways
Given its interaction with gaba a receptors, it likely influences the gabaergic neurotransmission pathway . This pathway is critical for maintaining the balance of excitatory and inhibitory signals in the brain.
Pharmacokinetics
This compound follows a one-compartment open model in terms of pharmacokinetics . It is rapidly hydrolyzed in plasma, and the duration of anesthesia is influenced by pseudocholinesterase activity . The rapid metabolism and elimination of this compound contribute to its short duration of action.
Result of Action
The primary result of this compound’s action is the induction of anesthesia. By enhancing the activity of GABA A receptors, this compound increases inhibitory neurotransmission, leading to a decrease in neuronal excitability . This results in a state of unconsciousness or anesthesia.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. For example, the risk or severity of CNS depression can be increased when this compound is combined with certain other substances . Additionally, individual factors such as the activity of pseudocholinesterase, which can vary among individuals, can influence the duration of anesthesia .
Biochemical Analysis
Biochemical Properties
Propanidid interacts with various enzymes and proteins in the body. It is a full agonist of the GABAA receptor , which plays a crucial role in inhibitory neurotransmission in the central nervous system. The interaction between this compound and the GABAA receptor is believed to be responsible for its anesthetic properties .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. As an anesthetic, it influences cell function by interacting with the GABAA receptor, leading to a decrease in neuronal excitability . This interaction can impact cell signaling pathways and cellular metabolism, contributing to the drug’s anesthetic effects .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the GABAA receptor . It acts as a full agonist, enhancing the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system . This leads to hyperpolarization of the neuron and a decrease in neuronal excitability, which results in the anesthetic effects of this compound .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is an ultra short-acting anesthetic, with its effects typically lasting only a few minutes . The drug is rapidly metabolized and eliminated from the body . Long-term effects on cellular function have not been extensively studied due to the short duration of this compound’s action .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses lead to a more pronounced anesthetic effect, but can also increase the risk of adverse reactions . The exact dosage required for effective anesthesia can vary depending on the specific animal model used .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by plasma cholinesterases .
Transport and Distribution
This compound is distributed throughout the body after administration. It is transported in the bloodstream to the site of action, primarily the central nervous system .
Subcellular Localization
Given its role as an anesthetic and its interaction with the GABAA receptor, it is likely that it localizes to the cell membrane where this receptor is located .
Preparation Methods
Propanidid can be synthesized through various methods. One common method involves the esterification of 3-methoxy-4-(N,N-diethylcarbamidomethoxy)phenylacetic acid with propanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions . Industrial production methods often involve the use of oil for injection, phospholipid, and water for injection to create a pharmaceutical composition .
Chemical Reactions Analysis
Propanidid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy and carbamidomethoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
Propanidid has been studied for various scientific research applications, including:
Chemistry: this compound’s unique structure makes it a valuable compound for studying esterification and other organic reactions.
Biology: In biological research, this compound has been used to study the effects of anesthetics on cellular processes.
Comparison with Similar Compounds
Propanidid is similar to other ultra short-acting anesthetics such as thiopentone and methohexitone. it is unique in its rapid onset and short duration of action, making it suitable for procedures requiring quick induction and recovery . Other similar compounds include:
Thiopentone: A barbiturate used for induction of anesthesia.
Methohexitone: Another ultra short-acting barbiturate anesthetic.
Etomidate: A non-barbiturate anesthetic with a similar rapid onset and short duration of action.
Properties
IUPAC Name |
propyl 2-[4-[2-(diethylamino)-2-oxoethoxy]-3-methoxyphenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-5-10-23-18(21)12-14-8-9-15(16(11-14)22-4)24-13-17(20)19(6-2)7-3/h8-9,11H,5-7,10,12-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJXLQUPYHWCNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC1=CC(=C(C=C1)OCC(=O)N(CC)CC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048825 | |
Record name | Propanidid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421-14-3 | |
Record name | Propanidid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanidid [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanidid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13234 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Propanidid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanidid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPANIDID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO82L471NS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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